(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound “(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a heterocyclic hybrid molecule featuring three distinct structural motifs:
A piperazine scaffold: The central piperazine ring enhances conformational flexibility and serves as a linker, enabling interactions with receptors via hydrogen bonding or van der Waals forces.
A 4,5-dimethylbenzo[d]thiazol-2-yl substituent: This aromatic heterocycle, substituted with methyl groups at positions 4 and 5, contributes to lipophilicity and may enhance binding affinity to enzymes or receptors, as seen in bioactive benzo[d]thiazole derivatives .
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-3-4-15-16(13(12)2)19-18(25-15)21-7-5-20(6-8-21)17(22)14-11-23-9-10-24-14/h3-4,11H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVICARYPVUBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound is believed to interact with various receptors in the central nervous system, including alpha(2)-adrenergic receptors, which play a role in mood regulation and anxiety .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Antidepressant Activity :
- Antitumor Research :
- Antimicrobial Testing :
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Receptor Interaction | Affects adrenergic receptor pathways |
| Enzyme Inhibition | Inhibits metabolic enzymes related to cancer |
Comparison with Similar Compounds
Key Observations:
- Dioxin vs. Benzodioxin Variations : The target compound’s 5,6-dihydro-1,4-dioxin ring differs from the 2,3-dihydro-1,4-benzodioxin in UK-33274 , which may alter electron distribution and steric bulk.
- Benzo[d]thiazol Substitutions : The 4,5-dimethyl substitution on the benzo[d]thiazol group contrasts with the 6-ethyl group in ’s analog, impacting lipophilicity and steric interactions .
- Methanone-Linked Moieties: The target compound’s dihydrodioxin contrasts with the methylsulfonyl-pyrrolidine in ’s analog, which introduces a sulfonyl group capable of hydrogen bonding .
Computational Analysis
Tools like Multiwfn () enable comparative analysis of electronic properties:
- Electrostatic Potential (ESP): The dihydrodioxin’s oxygen atoms in the target compound likely create electron-rich regions, contrasting with the sulfonyl group’s electron-withdrawing effects in ’s analog .
- Topological Analysis: Electron density at the methanone bridge may vary with substituents, influencing reactivity in nucleophilic acyl substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
